molecular formula C10H9ClN2O2 B8014046 3-(2-Chlorobenzyl)imidazolidine-2,4-dione

3-(2-Chlorobenzyl)imidazolidine-2,4-dione

Cat. No.: B8014046
M. Wt: 224.64 g/mol
InChI Key: KEUXZLLQGPBUEA-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that contains both an imidazolidine ring and a chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)imidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby inhibiting the excessive neuronal firing associated with seizures. Additionally, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: A core structure shared by many biologically active compounds.

    Thiazolidine-2,4-dione: Another heterocyclic compound with similar biological activities.

    Hydantoin: A related compound with anticonvulsant properties.

Uniqueness

3-(2-Chlorobenzyl)imidazolidine-2,4-dione is unique due to the presence of the chlorobenzyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for the development of new drugs and materials.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUXZLLQGPBUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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